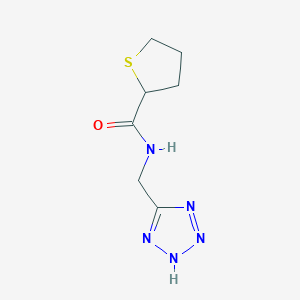![molecular formula C9H8ClN3S B7578396 N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine, also known as CTZ, is a well-known compound in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. CTZ has been widely studied for its potential therapeutic applications due to its unique properties, such as its ability to inhibit certain enzymes and its anti-inflammatory effects.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to have antimicrobial activity against a number of bacterial and fungal species.
実験室実験の利点と制限
One advantage of using N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its low toxicity. It has been shown to have minimal side effects in animal models, making it a safe compound to use in research. However, one limitation of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for research on N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential use as a treatment for Alzheimer's disease. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the formation of amyloid beta, which is believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use as an anticancer agent. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of a number of different types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Finally, research on the mechanism of action of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is needed to fully understand how it works and to identify potential new therapeutic targets.
合成法
The synthesis of N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. The overall reaction can be represented as follows:
科学的研究の応用
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-11-9-13-12-6-14-9/h1-4,6H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMWMAFKKGXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)